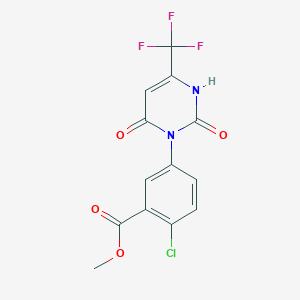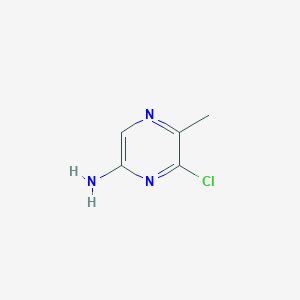
6-Chloro-5-methyl-2-pyrazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-5-methylpyrazin-2-amine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a chlorine atom at the 6-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-chloro-5-methylpyrazin-2-amine involves the Suzuki-Miyaura cross-coupling reaction. This method starts with 2-amino-6-chloropyridine, which undergoes methylation at the 5-position via a Suzuki-Miyaura cross-coupling reaction . The reaction conditions typically involve the use of a palladium catalyst, a boronic acid derivative, and a base in an appropriate solvent.
Industrial Production Methods
Industrial production of 6-chloro-5-methylpyrazin-2-amine can be scaled up using the same Suzuki-Miyaura cross-coupling reaction. The process is optimized to achieve high yield and purity, avoiding the use of hazardous reagents like peroxides .
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-methylpyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazine ring.
Scientific Research Applications
6-chloro-5-methylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of organic materials with specific electronic properties.
Biological Research: It is employed in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-chloro-5-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
6-chloro-5-methylpyridin-2-amine: This compound is structurally similar but has a pyridine ring instead of a pyrazine ring.
Pyrrolopyrazine Derivatives: These compounds contain a pyrazine ring fused with a pyrrole ring and exhibit various biological activities.
Uniqueness
6-chloro-5-methylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H6ClN3 |
|---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
6-chloro-5-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H6ClN3/c1-3-5(6)9-4(7)2-8-3/h2H,1H3,(H2,7,9) |
InChI Key |
NRJMBXPWWYHDLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)



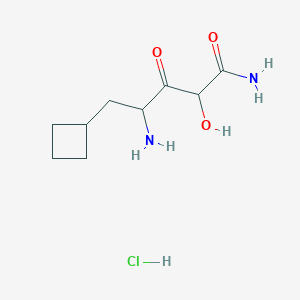
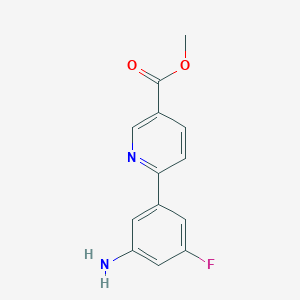
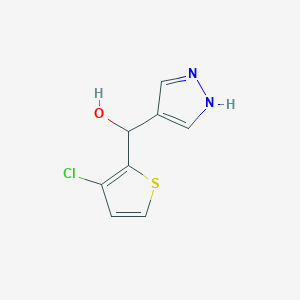

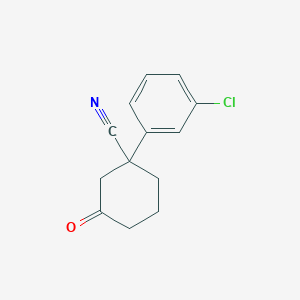
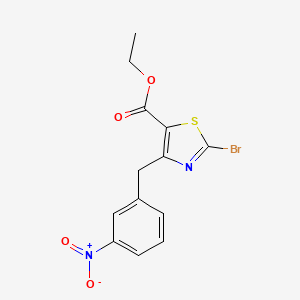
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)


